4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine
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Overview
Description
4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine is a heterocyclic compound that features a morpholine ring attached to a pyrimidine ring, which is further substituted with a methanesulfonyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine typically involves a multi-step process:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between thiophene-2-carbaldehyde and appropriate amines under acidic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonation using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution reaction where morpholine is reacted with the pyrimidine intermediate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Material Science: Its unique structure makes it a candidate for use in organic electronics and photovoltaic cells.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Methylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine
- 4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline
Uniqueness
4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine is unique due to the presence of both the methanesulfonyl group and the morpholine ring, which confer distinct chemical properties and biological activities compared to its analogs.
Properties
CAS No. |
832075-87-3 |
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Molecular Formula |
C13H15N3O3S2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-(4-methylsulfonyl-6-thiophen-2-ylpyrimidin-2-yl)morpholine |
InChI |
InChI=1S/C13H15N3O3S2/c1-21(17,18)12-9-10(11-3-2-8-20-11)14-13(15-12)16-4-6-19-7-5-16/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
AHLYDHKMKRDBKH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC(=NC(=C1)C2=CC=CS2)N3CCOCC3 |
Origin of Product |
United States |
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